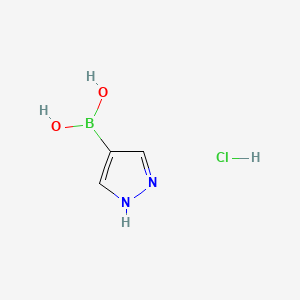

(1H-Pyrazol-4-yl)boronic acid hydrochloride

Description

BenchChem offers high-quality (1H-Pyrazol-4-yl)boronic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1H-Pyrazol-4-yl)boronic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1H-pyrazol-4-ylboronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BN2O2.ClH/c7-4(8)3-1-5-6-2-3;/h1-2,7-8H,(H,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRKPOXLJKQYRQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CNN=C1)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6BClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681674 | |

| Record name | 1H-Pyrazol-4-ylboronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256346-38-9 | |

| Record name | Boronic acid, B-1H-pyrazol-4-yl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256346-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazol-4-ylboronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(1H-Pyrazol-4-yl)boronic acid hydrochloride: An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties and applications of (1H-Pyrazol-4-yl)boronic acid hydrochloride, a critical building block in contemporary organic synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's fundamental characteristics, reactivity, and established protocols, with a strong emphasis on its role in palladium-catalyzed cross-coupling reactions. The guide is structured to offer not just procedural steps but also the underlying scientific principles to empower users in their synthetic endeavors.

Introduction: The Strategic Value of Pyrazole Boronic Acids in Medicinal Chemistry

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable metabolic stability and versatile binding capabilities.[1] The functionalization of this heterocycle with a boronic acid moiety, particularly as a stable hydrochloride salt, has created a highly valuable and adaptable reagent for synthetic chemists. (1H-Pyrazol-4-yl)boronic acid hydrochloride is a key intermediate for constructing complex molecular architectures, primarily through the robust and efficient Suzuki-Miyaura cross-coupling reaction.[2][3] Its application is pivotal in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other targeted therapies.[2]

Core Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use in the laboratory.

Table 1: Physicochemical Properties of (1H-Pyrazol-4-yl)boronic acid hydrochloride

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₆BClN₂O₂ | [4][5] |

| Molecular Weight | 148.36 g/mol | [5] |

| Appearance | White to off-white or light-colored powder/crystalline solid | [2] |

| CAS Number | 1256346-38-9 | [4][5] |

| Storage | Store at 2-8°C under an inert atmosphere. | [2][4][5] |

The hydrochloride salt form significantly enhances the compound's stability and simplifies handling compared to the free boronic acid. The electron-withdrawing nature of the pyrazole ring directly influences the reactivity of the boronic acid functional group.

Synthesis and Reactivity

3.1. Synthetic Routes

The synthesis of pyrazole boronic acids can be achieved through various methods. A common approach involves a halogen-metal exchange of a halo-pyrazole precursor, followed by quenching with a trialkyl borate. For instance, 1-alkyl-4-iodopyrazole can be converted to a Grignard reagent, which then reacts with a boron-containing reagent to yield the desired boronic acid ester.[6] Another method involves the reaction of pyrazole with iodine and hydrogen peroxide to generate 4-iodopyrazole, which is then further functionalized.[6]

3.2. The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone Application

The paramount application of (1H-Pyrazol-4-yl)boronic acid hydrochloride lies in its use as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[2][3] This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds, enabling the linkage of the pyrazole ring to a diverse range of aryl and heteroaryl systems.[3][7]

The catalytic cycle of the Suzuki-Miyaura reaction is a well-elucidated process that hinges on the interplay between Pd(0) and Pd(II) oxidation states.[8]

Caption: Figure 1. Simplified Suzuki-Miyaura Catalytic Cycle.

The process begins with the oxidative addition of an aryl halide to the active Pd(0) catalyst. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center, a step that is facilitated by a base. The cycle concludes with reductive elimination, which forms the new carbon-carbon bond and regenerates the Pd(0) catalyst.[8]

The following is a generalized, yet robust, protocol for the Suzuki-Miyaura coupling of (1H-Pyrazol-4-yl)boronic acid hydrochloride with an aryl bromide.

Materials:

-

(1H-Pyrazol-4-yl)boronic acid hydrochloride

-

Aryl bromide

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane and Water (4:1 mixture)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for inert atmosphere chemistry

Procedure:

-

Reaction Setup: In a Schlenk tube, combine the aryl bromide (0.1 mmol), (1H-Pyrazol-4-yl)boronic acid hydrochloride (1.1 equivalents), sodium carbonate (2.5 equivalents), and tetrakis(triphenylphosphine)palladium(0) (5 mol %).[9]

-

Inert Atmosphere: Seal the tube and subject it to three cycles of evacuation and backfilling with an inert gas (Argon or Nitrogen).

-

Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (2 mL) to the reaction mixture.[9]

-

Reaction Execution: Place the sealed tube in a preheated oil bath at 90 °C and stir for 6 hours.[9]

-

Monitoring: The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Caption: Figure 2. Experimental workflow for the Suzuki-Miyaura protocol.

Safety, Handling, and Storage

Adherence to proper safety protocols is essential when working with (1H-Pyrazol-4-yl)boronic acid hydrochloride.

-

Hazard Identification: This compound may cause skin and serious eye irritation, as well as respiratory irritation.[10] It is harmful if swallowed.[5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[11][12][13][14]

-

Handling: Use this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11][12] Avoid contact with skin and eyes.[14] Do not eat, drink, or smoke when using this product.[11][14][15]

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[4][5] Recommended storage temperature is 2-8°C.[2][4][5] Keep away from incompatible materials such as strong oxidizing agents.[13]

Conclusion

(1H-Pyrazol-4-yl)boronic acid hydrochloride stands out as a versatile and powerful reagent in the toolkit of the modern synthetic chemist. Its stability, coupled with its reactivity in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling, makes it an invaluable asset for the synthesis of novel compounds in the pharmaceutical and material science sectors.[2][16] The information and protocols detailed in this guide provide a solid foundation for the successful and safe implementation of this compound in a research and development setting.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 17750278, 1H-Pyrazole-4-boronic acid. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 45158882, (1-Methyl-1H-pyrazol-4-yl)boronic acid hydrochloride. [Link]

-

Lead Sciences. (1H-Pyrazol-4-yl)boronic acid hydrochloride. [Link]

- Google Patents. CN103601744A - Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester.

-

ResearchGate. ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. [Link]

-

Royal Society of Chemistry. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. [Link]

-

Capot Chemical. MSDS of 1-methyl-1H-pyrazol-4-yl-4-boronic acid. [Link]

- Google Patents. CN103601749A - Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester.

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. [Link]

-

National Center for Biotechnology Information. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]

-

International Journal of Novel Research and Development. A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. [Link]

-

ResearchGate. Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl.... [Link]

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (1H-Pyrazol-4-yl)boronic acid hydrochloride - Lead Sciences [lead-sciences.com]

- 5. 1256346-38-9|(1H-Pyrazol-4-yl)boronic acid hydrochloride|BLD Pharm [bldpharm.com]

- 6. CN103601749A - Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 7. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Yoneda Labs [yonedalabs.com]

- 9. researchgate.net [researchgate.net]

- 10. 1H-Pyrazole-4-boronic acid | C3H5BN2O2 | CID 17750278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.ca [fishersci.ca]

- 12. capotchem.com [capotchem.com]

- 13. fishersci.com [fishersci.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 16. nbinno.com [nbinno.com]

synthesis and discovery of (1H-Pyrazol-4-yl)boronic acid hydrochloride

An In-Depth Technical Guide to the Synthesis and Discovery of (1H-Pyrazol-4-yl)boronic acid hydrochloride

Introduction: The Strategic Importance of the Pyrazole Scaffold

In the landscape of modern medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold."[1][2] This five-membered aromatic heterocycle is a cornerstone in the design of a multitude of therapeutic agents due to its unique electronic properties, metabolic stability, and its capacity to engage in various non-covalent interactions with biological targets.[2] The strategic incorporation of the pyrazole moiety is a validated approach in the development of kinase inhibitors, anti-inflammatory agents, and anticancer drugs.[1][2]

(1H-Pyrazol-4-yl)boronic acid and its derivatives, particularly its more stable pinacol ester and hydrochloride salt forms, have emerged as indispensable building blocks in drug discovery pipelines.[3][4] Their value lies in their utility as key coupling partners in palladium-catalyzed reactions, most notably the Suzuki-Miyaura cross-coupling.[3] This reaction facilitates the efficient and precise formation of carbon-carbon bonds, enabling chemists to construct complex molecular architectures from simpler precursors.[5] This guide provides a detailed exploration of the synthesis, characterization, and application of (1H-Pyrazol-4-yl)boronic acid hydrochloride, offering field-proven insights for researchers and drug development professionals.

Core Synthesis Strategies: From Precursor to Product

The synthesis of (1H-Pyrazol-4-yl)boronic acid typically proceeds through its more stable pinacol ester intermediate, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. Two primary and robust synthetic routes have been established: palladium-catalyzed borylation of a halogenated pyrazole and a metal-halogen exchange route followed by borylation.

Route 1: Palladium-Catalyzed Miyaura Borylation

This is arguably the most common and scalable approach. The logic behind this method hinges on the catalytic cycle of palladium, which facilitates the coupling of a C-X bond (where X is a halide, typically I or Br) with a boron source. The use of a protecting group on the pyrazole nitrogen, such as a tert-butyloxycarbonyl (Boc) group, is critical to prevent side reactions and improve solubility and yields.

The overall transformation involves two key stages:

-

Borylation: A 1-Boc-4-halopyrazole is reacted with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a base.

-

Deprotection: The Boc group is removed from the resulting boronic ester to yield the final N-unsubstituted pyrazole.

Caption: Workflow for Palladium-Catalyzed Synthesis.

Route 2: Halogen-Metal Exchange and Borylation

An alternative strategy involves a halogen-metal exchange at low temperatures, creating a nucleophilic pyrazolyl species that then reacts with a boron-containing electrophile. This method is particularly useful when the palladium-catalyzed route is sluggish or yields are low. It typically begins with a 1-substituted-4-bromopyrazole.

The key steps are:

-

Lithiation: The 4-bromopyrazole is treated with a strong organolithium base, such as n-hexyllithium, at very low temperatures (e.g., below -70°C) to form a 4-lithiopyrazole intermediate.

-

Borylation: The lithiated intermediate is quenched with a borate ester, like trimethyl borate or triisopropyl borate.

-

Esterification: The resulting boronic acid is then esterified in situ or in a subsequent step with pinacol to afford the stable pinacol ester.

Caption: Workflow for Organolithium-based Synthesis.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, with causality for each step explained.

Protocol 1: Palladium-Catalyzed Synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole[6]

This protocol is adapted from established patent literature.[6]

Step A: Synthesis of 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

-

Reactor Setup: To a dry reaction vessel equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1-Boc-4-iodopyrazole (e.g., 29.4 g, 0.1 mol), bis(pinacolato)diboron (25.4 g, 0.1 mol), and potassium acetate (13.6 g, 0.1 mol).

-

Causality: The inert atmosphere (nitrogen) is crucial to prevent the oxidation and deactivation of the palladium catalyst. Potassium acetate acts as the base required for the transmetalation step in the catalytic cycle.

-

-

Solvent and Catalyst Addition: Add isopropanol (200 mL) as the solvent, followed by the catalyst, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.82 g, 0.001 mol).[6]

-

Causality: Isopropanol is an effective solvent for this reaction. The dppf ligand on the palladium catalyst provides the stability and electronic properties necessary for an efficient catalytic turnover.

-

-

Reaction Execution: Degas the mixture by bubbling nitrogen through it for 15 minutes. Heat the mixture to reflux (approx. 82°C) and maintain for 16 hours.

-

Causality: Heating provides the necessary activation energy for the reaction. The extended reaction time ensures the consumption of the starting material.

-

-

Workup and Purification: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature and filter it to remove inorganic salts. Concentrate the filtrate under reduced pressure. Extract the residue with an organic solvent like petroleum ether and purify by column chromatography or recrystallization to yield the product as a solid. A typical yield is around 85%.[6]

Step B: Deprotection to 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole [6]

-

Thermal Deprotection: Place the 1-Boc-protected pyrazole boronic ester (e.g., 24.2 g) into a reaction flask and heat to 180°C with stirring.[6]

-

Causality: At this temperature, the Boc group thermally decomposes, releasing isobutylene and carbon dioxide gas. The reaction is complete when gas evolution ceases.

-

-

Purification: Cool the molten residue to room temperature. Add petroleum ether and stir vigorously for 30 minutes to induce precipitation/trituration.

-

Causality: The product is a solid that is poorly soluble in petroleum ether, while any non-polar impurities remain in solution. This serves as a simple and effective purification step.

-

-

Isolation: Collect the solid product by suction filtration and dry under vacuum. A typical yield for this step is around 80%.[6]

Protocol 2: Conversion to (1H-Pyrazol-4-yl)boronic acid hydrochloride

-

Ester Hydrolysis: Dissolve the pyrazole-4-boronic acid pinacol ester in a suitable solvent mixture like acetone/water. Add an aqueous acid (e.g., 2M HCl) and stir at room temperature until TLC or LC-MS analysis indicates complete conversion to the free boronic acid.

-

Salt Formation and Isolation: If not already in the hydrochloride form, carefully add a stoichiometric amount of concentrated HCl to a solution of the free boronic acid in a suitable solvent (e.g., diethyl ether or isopropanol). The hydrochloride salt will typically precipitate out of solution. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum. Store under an inert atmosphere at 2-8°C.[7]

Physicochemical and Spectroscopic Characterization

Accurate characterization is paramount to confirm the identity and purity of the synthesized compound.

| Property | Value | Source |

| Compound Name | (1H-Pyrazol-4-yl)boronic acid hydrochloride | [7] |

| CAS Number | 1256346-38-9 | [7] |

| Molecular Formula | C₃H₆BClN₂O₂ | [7] |

| Molecular Weight | 148.36 g/mol | [7] |

| Appearance | White to light orange powder | [3] |

| Purity | Typically >95% | [7] |

| Storage | Inert atmosphere, 2-8°C | [7] |

Spectroscopic Data (for Pinacol Ester intermediate):

-

¹H-NMR (400MHz, CDCl₃) δ: 7.91 (s, 2H), 5.78 (brs, 1H), 1.33 (s, 12H).[6]

-

Interpretation: The two singlets at 7.91 ppm correspond to the two equivalent protons on the pyrazole ring. The broad singlet at 5.78 ppm is the N-H proton. The large singlet at 1.33 ppm represents the 12 equivalent protons of the two methyl groups on the pinacol ester.

-

Application in Drug Discovery: A Versatile Building Block

The discovery and development of (1H-Pyrazol-4-yl)boronic acid and its derivatives have significantly impacted drug discovery programs.[3] Its primary role is as a versatile reagent in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl and heteroaryl structures that are common motifs in kinase inhibitors.[3][4]

The pyrazole boronic acid serves as the "nucleophilic" partner in the coupling, transferring the pyrazole ring to an electrophilic partner (typically an aryl or heteroaryl halide/triflate) under palladium catalysis. This strategic bond formation is a key step in the synthesis of numerous approved drugs and clinical candidates.

Caption: Application of Pyrazole Boronic Acid in API Synthesis.

Examples of Pyrazole-Containing Drugs:

-

Ruxolitinib: A Janus kinase (JAK) inhibitor used to treat myelofibrosis. The synthesis of Ruxolitinib utilizes a pyrazole-containing building block derived from intermediates like pyrazole-4-boronic acid pinacol ester.[8]

-

Baricitinib: Another JAK inhibitor approved for treating rheumatoid arthritis.[1]

-

Ibrutinib & Axitinib: Kinase inhibitors used in cancer therapy that feature the pyrazole scaffold.[1]

The availability of high-purity (1H-Pyrazol-4-yl)boronic acid hydrochloride and its ester precursors is therefore a critical enabler for innovation in pharmaceutical R&D, allowing for the rapid exploration of chemical space and the efficient synthesis of novel drug candidates.[4][8]

Safety and Handling

According to the Globally Harmonized System (GHS) classification, 1H-Pyrazole-4-boronic acid is associated with the following hazards:

-

H315: Causes skin irritation.[9]

-

H319: Causes serious eye irritation.[9]

-

H335: May cause respiratory irritation.[9]

Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat) and handling the compound in a well-ventilated fume hood.[10]

References

- CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester.

- CN104558000A - Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester.

-

Al-Ostoot, F.H., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

- CN103601749A - Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester.

-

S. Sudharani, et al. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Rasayan Journal of Chemistry. [Link]

-

Asati, V., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. [Link]

-

1H-Pyrazole-4-boronic acid - PubChem. National Institutes of Health. [Link]

-

The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Innovations in Pharmaceutical Intermediates: The Value of Pyrazole-4-Boronic Acid Pinacol Ester. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

(1H-Pyrazol-4-yl)boronic acid hydrochloride - Lead Sciences. [Link]

-

The Role of Pyrazole Boronic Acids in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 7. (1H-Pyrazol-4-yl)boronic acid hydrochloride - Lead Sciences [lead-sciences.com]

- 8. nbinno.com [nbinno.com]

- 9. 1H-Pyrazole-4-boronic acid | C3H5BN2O2 | CID 17750278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

An In-depth Technical Guide on the Core Mechanism of Action of Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition in Immuno-Oncology

Foreword: The Strategic Imperative of Targeting IDO1 in Cancer Therapy

The landscape of oncology is undergoing a profound transformation, driven by the advent of immunotherapies that harness the body's own immune system to combat malignancies. Central to this revolution is the concept of dismantling the tumor's defenses against immune surveillance. Tumor cells employ a variety of tactics to create an immunosuppressive microenvironment, thereby ensuring their survival and proliferation. One of the key metabolic pathways co-opted by tumors for this purpose is the catabolism of the essential amino acid tryptophan, catalyzed by the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). This guide provides a comprehensive technical overview of the mechanism of action of IDO1 inhibition, a pivotal strategy in modern immuno-oncology. While various chemical scaffolds can be employed to achieve this inhibition, with precursors like (1H-Pyrazol-4-yl)boronic acid hydrochloride serving as versatile building blocks in medicinal chemistry for a range of targeted therapies, this document will focus on the well-elucidated mechanisms of potent and selective IDO1 inhibitors.[1][2]

The IDO1 Pathway: A Master Regulator of Immune Tolerance

Indoleamine 2,3-dioxygenase 1 is a heme-containing intracellular enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan degradation.[3][4][5] In normal physiological contexts, IDO1 plays a crucial role in maintaining immune homeostasis and preventing excessive inflammatory responses. However, in the tumor microenvironment, its overexpression by cancer cells, as well as by stromal and immune cells, becomes a formidable barrier to an effective anti-tumor immune response.[6][7][8]

The immunosuppressive effects of IDO1 are twofold:

-

Tryptophan Depletion: The rapid consumption of tryptophan in the tumor microenvironment starves proliferating T-lymphocytes, which are highly sensitive to the availability of this essential amino acid. This "tryptophan desert" leads to the arrest of T-cell proliferation and the induction of anergy (a state of functional unresponsiveness).[3][9][10]

-

Accumulation of Immunosuppressive Metabolites: The enzymatic activity of IDO1 results in the production of kynurenine and its downstream metabolites. These molecules are not merely byproducts; they are bioactive signaling molecules that actively suppress the immune system. They promote the differentiation and activation of regulatory T cells (Tregs), which dampen the activity of effector T cells, and induce the apoptosis (programmed cell death) of cytotoxic T-lymphocytes and Natural Killer (NK) cells.[7][9][11][]

This concerted action of tryptophan starvation and kynurenine-mediated signaling fosters a highly tolerogenic microenvironment, allowing the tumor to evade immune destruction.[6][7]

Caption: The IDO1-mediated pathway of immune suppression in the tumor microenvironment.

Mechanism of Action of IDO1 Inhibitors: Reversing Immune Tolerance

The primary mechanism of action of IDO1 inhibitors is the competitive and selective blockade of the IDO1 enzyme. By binding to the active site of IDO1, these small molecules prevent the catalytic conversion of tryptophan to N-formylkynurenine, the initial step in the kynurenine pathway.[3][11] This inhibition leads to a profound remodeling of the tumor microenvironment:

-

Restoration of Tryptophan Levels: By blocking IDO1, inhibitors prevent the depletion of tryptophan, thereby restoring the availability of this essential amino acid for T-cell proliferation and function.[11]

-

Reduction of Immunosuppressive Metabolites: The inhibition of IDO1 directly curtails the production of kynurenine and its downstream metabolites, thus alleviating their suppressive effects on effector T cells and their promotional effects on regulatory T cells.[11]

The net result of IDO1 inhibition is the reversal of the immunosuppressive state within the tumor microenvironment. This "re-awakening" of the immune system allows for the recognition and elimination of tumor cells by cytotoxic T-lymphocytes and other immune effectors.[8][11] It is noteworthy that the anti-tumor activity of potent IDO1 inhibitors is immune-mediated; in immunocompromised preclinical models, these agents show no significant tumor growth inhibition.[13]

Caption: The mechanism of action of IDO1 inhibitors in reversing immune suppression.

Molecular Interactions and Binding Modes

A deeper understanding of the mechanism of action requires an examination of the molecular interactions between IDO1 inhibitors and the enzyme. Potent inhibitors like Epacadostat (INCB024360) are designed to fit snugly within the active site of IDO1. For instance, the hydroxyamidine moiety of Epacadostat forms a coordinate covalent bond with the ferrous iron of the heme group, which is essential for the enzyme's catalytic activity.[13] Other parts of the inhibitor molecule make specific contacts with amino acid residues lining the active site pocket, ensuring high affinity and selectivity.[13]

It is important to note that different IDO1 inhibitors can have distinct binding mechanisms. While some, like Epacadostat, are competitive inhibitors that bind to the heme cofactor, others may be irreversible or target the apo-form of the enzyme (the enzyme without its heme cofactor).[3] These differences in binding mode can influence the inhibitor's potency and pharmacological profile.[3]

| Inhibitor Class | Binding Target | Mechanism | Consequence |

| Hydroxyamidines (e.g., Epacadostat) | Heme-bound IDO1 | Competitive, reversible | Blocks tryptophan binding and catalysis.[3][13] |

| BMS-986205 | Apo-IDO1 | Irreversible | Competes with heme for binding to the apo-enzyme.[3] |

| Tryptophan Analogues | Heme-bound IDO1 | Competitive | Mimic the natural substrate to occupy the active site.[14] |

Experimental Protocols for Elucidating the Mechanism of Action

The characterization of IDO1 inhibitors and the elucidation of their mechanism of action rely on a suite of robust biochemical and cell-based assays.

Enzymatic Assays

These assays directly measure the catalytic activity of purified recombinant IDO1 enzyme. A common method involves incubating the enzyme with the test compound and the substrate, tryptophan. The production of N-formylkynurenine is then quantified, often through a secondary reaction that yields a fluorescent or colorimetric signal.[4]

Step-by-Step Protocol for a Fluorometric IDO1 Enzyme Assay:

-

Reagent Preparation: Prepare assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5), recombinant human IDO1 enzyme, D-tryptophan substrate, and cofactors (e.g., ascorbate, methylene blue).

-

Compound Dilution: Serially dilute the test inhibitor to create a concentration gradient.

-

Reaction Initiation: In a microplate, combine the assay buffer, IDO1 enzyme, and the test inhibitor at various concentrations. Initiate the enzymatic reaction by adding tryptophan.

-

Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 15-30 minutes).

-

Reaction Termination and Signal Development: Stop the reaction and add a developer reagent that selectively reacts with N-formylkynurenine to produce a fluorescent product.[4]

-

Data Acquisition: Measure the fluorescence intensity using a plate reader (e.g., excitation at 402 nm and emission at 488 nm).[4]

-

Data Analysis: Plot the fluorescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: A generalized workflow for an in vitro IDO1 enzymatic assay.

Cell-Based Functional Assays

While enzymatic assays are crucial for determining direct inhibitory activity, cell-based assays provide a more physiologically relevant context for evaluating a compound's efficacy.[3][10][15] These assays typically use a cancer cell line that expresses IDO1, often induced by treatment with interferon-gamma (IFN-γ).[16] The activity of IDO1 is assessed by measuring the concentration of kynurenine secreted into the cell culture medium.[3][16]

Step-by-Step Protocol for a Cell-Based Kynurenine Measurement Assay:

-

Cell Culture: Plate an IDO1-expressing cancer cell line (e.g., HeLa or SKOV-3) in a multi-well plate.

-

IDO1 Induction: Treat the cells with IFN-γ to induce the expression of the IDO1 enzyme.

-

Compound Treatment: Add the test inhibitor at various concentrations to the cell culture medium.

-

Incubation: Incubate the cells for a period sufficient for kynurenine to accumulate in the medium (e.g., 24-48 hours).

-

Supernatant Collection: Carefully collect the cell culture supernatant.

-

Kynurenine Detection: Measure the kynurenine concentration in the supernatant. A common method involves a colorimetric reaction with p-dimethylaminobenzaldehyde (p-DMAB), which can be read on a spectrophotometer.[17] Alternatively, more sensitive methods like HPLC or LC-MS/MS can be employed.[15][17]

-

Data Analysis: Determine the IC50 value by plotting the kynurenine concentration against the inhibitor concentration.

T-Cell Co-culture Assays

To directly assess the impact of IDO1 inhibition on T-cell function, co-culture assays are employed. In this setup, IDO1-expressing cancer cells are cultured together with T-cells (e.g., from peripheral blood mononuclear cells or a T-cell line like Jurkat).[16] The ability of an IDO1 inhibitor to rescue T-cell proliferation and cytokine production (e.g., IFN-γ) in this immunosuppressive environment is then measured.[3][11]

Concluding Remarks and Future Directions

The inhibition of the IDO1 enzyme represents a cornerstone of modern immuno-oncology research. The mechanism of action, centered on the reversal of a key metabolic pathway of immune suppression, has been extensively validated. While early clinical trials with first-generation IDO1 inhibitors in combination with checkpoint blockade yielded mixed results, the scientific rationale for targeting this pathway remains strong.[6][14][18][19] Ongoing research is focused on developing next-generation inhibitors with improved pharmacological properties, identifying predictive biomarkers to select patients most likely to benefit, and exploring novel combination strategies to overcome resistance mechanisms. The in-depth understanding of the mechanism of action detailed in this guide is fundamental to these future endeavors and will undoubtedly continue to fuel innovation in the field of cancer immunotherapy.

References

-

IDO Inhibitor Development Shows Fresh Signs of Life Across Tumor Types | OncLive. (2019-10-31). Available from: [Link]

-

Platten, M., von Knebel Doeberitz, N., Oezen, I., Wick, W., & Ochs, K. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(55), 30588–30601. Available from: [Link]

-

Yue, E. W., Sparks, R., & Combs, A. P. (2017). INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters, 8(5), 486–491. Available from: [Link]

-

Yue, E. W., Sparks, R., & Combs, A. P. (2017). INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters, 8(5), 486–491. Available from: [Link]

-

Iacono, A., et al. (2023). The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1. Frontiers in Immunology, 14, 1168915. Available from: [Link]

-

National Center for Biotechnology Information. 1H-Pyrazole-4-boronic acid. PubChem Compound Database. Available from: [Link]

-

Zhai, L., et al. (2018). The Role of Indoleamine-2,3-Dioxygenase in Cancer Development, Diagnostics, and Therapy. Frontiers in Immunology, 9, 1605. Available from: [Link]

-

Galli, F., et al. (2018). Trial watch: IDO inhibitors in cancer therapy. Oncoimmunology, 7(8), e1460015. Available from: [Link]

-

Zhai, L., et al. (2018). The Role of Indoleamine-2,3-Dioxygenase in Cancer Development, Diagnostics, and Therapy. Frontiers in Immunology, 9, 1605. Available from: [Link]

-

BPS Bioscience. IDO1 Cell-Based Assay Kit. Available from: [Link]

-

ClinicalTrials.gov. Safety and Tolerability of IDO-1 Inhibition in the Prevention of EBV-related Pathology in EBV Negative Kidney Transplant Recipients Receiving an Organ From EBV Positive Donors. Available from: [Link]

-

Iacono, A., et al. (2024). Identification of a Compound Inhibiting Both the Enzymatic and Nonenzymatic Functions of Indoleamine 2,3-Dioxygenase 1. ACS Pharmacology & Translational Science. Available from: [Link]

-

Li, Y., et al. (2022). The Role of Indoleamine 2, 3-Dioxygenase 1 in Regulating Tumor Microenvironment. Frontiers in Immunology, 13, 894425. Available from: [Link]

-

Platten, M., von Knebel Doeberitz, N., Oezen, I., Wick, W., & Ochs, K. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(55), 30588–30601. Available from: [Link]

-

Lehtinen, L., et al. (2022). IDO1 Inhibition Reduces Immune Cell Exclusion Through Inducing Cell Migration While PD-1 Blockage Increases IL-6 and -8 Secretion From T Cells in Head and Neck Cancer. Frontiers in Immunology, 13, 839502. Available from: [Link]

-

Drug Target Review. Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. (2021-03-18). Available from: [Link]

-

Zhai, L., et al. (2015). Targeting the indoleamine 2,3-dioxygenase pathway in cancer. Expert Opinion on Therapeutic Targets, 20(1), 101–111. Available from: [Link]

-

Amsbio. IDO Immune Pathway. Available from: [Link]

-

Cancer Discovery. Mechanism Found for IDO1 Inhibitor Evasion. (2022-07-06). Available from: [Link]

-

Zhang, Y., et al. (2017). Quantification of IDO1 enzyme activity in normal and malignant tissues. Oncotarget, 8(42), 71553–71565. Available from: [Link]

-

Frontiers in Immunology. IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions. Available from: [Link]

-

Cancer Research. Abstract 3963: Indoleamine 2,3-dioxygenase 1 (IDO1) regulates immune evasion in lymphoma. (2024-03-22). Available from: [Link]

-

Röhrig, U. F., et al. (2021). Cell‐Based Identification of New IDO1 Modulator Chemotypes. ChemMedChem, 16(10), 1641–1649. Available from: [Link]

-

Muller, A. J., & Prendergast, G. C. (2016). Inflammatory reprogramming with IDO1 inhibitors: turning immunologically unresponsive 'cold' tumors 'hot'. Oncoimmunology, 5(12), e1251838. Available from: [Link]

-

PubMed. Discovery of Hydroxyamidine Based Inhibitors of IDO1 for Cancer Immunotherapy with Reduced Potential for Glucuronidation. (2020-01-27). Available from: [Link]

-

BPS Bioscience. IDO1 Cellular Activity QuickDetect™ Supplements. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Frontiers | The Role of Indoleamine-2,3-Dioxygenase in Cancer Development, Diagnostics, and Therapy [frontiersin.org]

- 6. onclive.com [onclive.com]

- 7. jitc.bmj.com [jitc.bmj.com]

- 8. amsbio.com [amsbio.com]

- 9. INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. drugtargetreview.com [drugtargetreview.com]

- 11. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Frontiers | IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions [frontiersin.org]

- 15. Cell‐Based Identification of New IDO1 Modulator Chemotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. oncotarget.com [oncotarget.com]

- 17. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1 [frontiersin.org]

- 19. aacrjournals.org [aacrjournals.org]

The Ascendancy of Pyrazole Boronic Acids: A Technical Guide for Drug Discovery and Beyond

Introduction: The Convergence of Two Privileged Scaffolds

In the landscape of modern medicinal chemistry and materials science, the strategic combination of key structural motifs has proven to be a powerful engine for innovation. Among these, the fusion of the pyrazole nucleus with the boronic acid functionality has given rise to a class of molecules with remarkable versatility and potential: pyrazole boronic acids. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in drug discovery, forming the core of numerous approved drugs due to its favorable metabolic stability and ability to engage in a variety of non-covalent interactions with biological targets.[1] Concurrently, the boronic acid group has emerged from a niche functionality to a cornerstone of synthetic chemistry and a key pharmacophore in its own right, most notably with the clinical success of drugs like the proteasome inhibitor bortezomib.[2]

This technical guide provides an in-depth exploration of the synthesis, properties, and diverse applications of pyrazole boronic acids, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind synthetic choices, the nuances of their chemical behavior, and their transformative impact on fields ranging from oncology to optoelectronics.

I. Synthetic Strategies: Crafting the Pyrazole Boronic Acid Core

The synthesis of pyrazole boronic acids requires a strategic approach to introduce the boronic acid or a protected equivalent onto the pyrazole ring. The choice of method is often dictated by the desired substitution pattern (regioisomer) and the presence of other functional groups. For stability and ease of handling, pyrazole boronic acids are frequently prepared and utilized as their pinacol esters.

Palladium-Catalyzed Borylation of Halogenated Pyrazoles

A robust and widely employed method for the synthesis of pyrazole boronic acid pinacol esters is the palladium-catalyzed cross-coupling of a halogenated pyrazole with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂). This approach offers excellent regiocontrol, as the position of the boronic ester is determined by the initial halogenation of the pyrazole ring.

A common precursor for this reaction is a 1-Boc-4-halogenopyrazole. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the pyrazole nitrogen, enhancing solubility and preventing side reactions. The subsequent borylation is typically achieved using a palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) in the presence of a base like potassium acetate (KOAc).[3] The final step involves the removal of the Boc protecting group, which can be accomplished under thermal conditions.[3]

Experimental Protocol: Synthesis of Pyrazole-4-boronic Acid Pinacol Ester [3]

-

Step 1: Borylation of 1-Boc-4-iodopyrazole.

-

To a solution of 1-Boc-4-iodopyrazole (1.0 equiv.) and bis(pinacolato)diboron (1.1 equiv.) in a suitable solvent such as 1,4-dioxane, add potassium acetate (3.0 equiv.) and Pd(dppf)Cl₂ (0.03 equiv.).

-

Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) and heat at 80-100 °C for several hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

-

-

Step 2: Deprotection.

-

Heat the purified 1-Boc-4-pyrazole pinacol borate to 140-180 °C in a molten state until gas evolution ceases, indicating the removal of the Boc group.

-

Cool the residue to room temperature, at which point it should solidify.

-

Triturate the solid with a non-polar solvent such as petroleum ether, filter, and dry to obtain the pure pyrazole-4-boronic acid pinacol ester.

-

Lithiation-Borylation of N-Alkylpyrazoles

An alternative strategy for the synthesis of pyrazole boronic acids, particularly the 5- and 4-isomers, involves the regioselective lithiation of an N-alkylpyrazole followed by quenching with a borate ester.[3][4] The regioselectivity of the lithiation is influenced by the nature of the N-substituent and the reaction conditions. For instance, direct lithiation of 1-methylpyrazole with n-butyllithium (n-BuLi) at low temperatures preferentially occurs at the C5 position. The resulting lithiated species can then be reacted with a trialkyl borate, such as triisopropyl borate, followed by acidic workup and esterification with pinacol to yield the corresponding pyrazole-5-boronic acid pinacol ester.[3]

Experimental Protocol: Synthesis of 1-Methyl-1H-pyrazole-5-boronic Acid Pinacol Ester [3]

-

Step 1: Lithiation and Borylation.

-

Dissolve 1-methylpyrazole (1.0 equiv.) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.

-

Slowly add a solution of n-butyllithium in hexanes (1.1 equiv.) and stir the mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (1.2 equiv.) dropwise to the reaction mixture, maintaining the temperature at -78 °C.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

-

Step 2: Esterification and Purification.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Dissolve the crude boronic acid in a suitable solvent, add pinacol (1.1 equiv.), and stir at room temperature. The removal of water, for example by azeotropic distillation, may be required to drive the reaction to completion.

-

Purify the resulting pinacol ester by column chromatography on silica gel to obtain 1-methyl-1H-pyrazole-5-boronic acid pinacol ester.

-

Iridium-Catalyzed C-H Borylation

Direct C-H borylation has emerged as a powerful and atom-economical method for the synthesis of aryl and heteroaryl boronic esters. Iridium-based catalysts, in conjunction with ligands such as 2,2'-bipyridine, are particularly effective for this transformation. The regioselectivity of iridium-catalyzed C-H borylation is often governed by steric factors, with borylation occurring at the most accessible C-H bond. For pyrazoles, the regioselectivity can be influenced by the substituents on the ring. For example, 3-trifluoromethylpyrazole is borylated at the C5 position, where both steric and electronic effects direct the borylation.

Caption: Synthetic routes to pyrazole boronic acids.

II. Structural Elucidation and Physicochemical Properties

The utility of pyrazole boronic acids is intrinsically linked to their structural and physicochemical properties. Understanding these characteristics is paramount for their effective application in various fields.

Structural Features

X-ray crystallography studies on pyrazole-containing boronate complexes reveal important structural details. For example, the crystal structure of a six-membered pyrazole diphenylborinate complex demonstrated a pseudo-tetrahedral geometry around the boron center, which is chelated by the pyrazole nitrogen and an adjacent oxygen atom.[5] This chelation can influence the reactivity and stability of the boronic acid moiety.

Stability

Boronic acids are known to be susceptible to degradation, particularly through protodeboronation and oxidation.[6] The stability of pyrazole boronic acids is influenced by the electronic nature of the pyrazole ring and the substituents present. Electron-withdrawing groups on the pyrazole ring can increase the Lewis acidity of the boron atom, potentially affecting its stability and reactivity.

To enhance stability, pyrazole boronic acids are often converted to their corresponding pinacol esters. These esters are generally more robust and can be purified by silica gel chromatography, a significant advantage over many free boronic acids which can be unstable under these conditions.[6]

| Derivative | General Stability | Notes |

| Pyrazole Boronic Acid | Moderate | Susceptible to protodeboronation and oxidation. Stability is pH and substituent dependent.[6] |

| Pyrazole Boronic Acid Pinacol Ester | High | Generally stable to air, moisture, and chromatography.[6] Preferred form for storage and many synthetic applications. |

Acidity (pKa)

The pKa of a boronic acid is a critical parameter that influences its interaction with diols and its behavior in biological systems. The pKa of arylboronic acids is sensitive to the electronic nature of the substituents on the aromatic ring.[7] While specific pKa values for a wide range of pyrazole boronic acids are not extensively tabulated, it is expected that the electron-deficient nature of the pyrazole ring, as well as the presence of electron-withdrawing or -donating groups, will modulate the Lewis acidity of the boron atom and thus the pKa.

III. Applications in Drug Discovery

The dual-functionality of pyrazole boronic acids, combining the proven pharmacophoric features of the pyrazole ring with the unique reactivity of the boronic acid moiety, has made them highly valuable in drug discovery.

Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology and immunology. The pyrazole scaffold is a common feature in many kinase inhibitors. The incorporation of a boronic acid group can provide an additional point of interaction with the kinase active site, potentially leading to enhanced potency and selectivity. Pyrazole boronic acid derivatives have been investigated as inhibitors of several kinase families, including Janus kinases (JAKs) and c-Jun N-terminal kinases (JNKs).[8]

The JAK-STAT Signaling Pathway:

The JAK-STAT pathway is a crucial signaling cascade that transduces signals from cytokines and growth factors, playing a key role in immunity, cell proliferation, and apoptosis.[9] Dysregulation of this pathway is implicated in various cancers and autoimmune diseases.[10] JAK inhibitors act by competing with ATP for the kinase domain of JAK proteins, thereby blocking the downstream phosphorylation of STAT proteins and subsequent gene transcription.[5][11]

Caption: Inhibition of the JAK-STAT pathway by a pyrazole boronic acid inhibitor.

Structure-Activity Relationship (SAR) Insights:

SAR studies on pyrazole-based kinase inhibitors have provided valuable insights for the design of more potent and selective compounds. For example, in a series of 4-(pyrazol-3-yl)-pyrimidine JNK3 inhibitors, the substitution pattern on the pyrazole ring was found to significantly impact inhibitory activity.[8] While a free NH on the pyrazole was associated with poor brain penetration, N-alkylation, although reducing polarity, also led to a decrease in potency. This highlights the delicate balance between physicochemical properties and biological activity that must be considered in drug design.[8]

| Compound/Scaffold | Target Kinase | IC₅₀ (µM) | Key SAR Observation | Reference |

| 4-(Pyrazol-3-yl)-pyrimidine | JNK3 | 0.63 | Core scaffold for further optimization. | [8] |

| N-Methylated pyrazole derivative | JNK3 | 1.45 | N-alkylation decreased potency. | [8] |

| Pyrazolobenzodiazepine | CDK2 | Potent | A novel class of CDK2 inhibitors. | [12] |

Building Blocks for Complex Molecules via Suzuki-Miyaura Coupling

Pyrazole boronic acids are indispensable building blocks in organic synthesis, primarily through their participation in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of C-C bonds between the pyrazole ring and various aryl or heteroaryl halides, providing a powerful tool for the construction of complex molecular architectures found in many pharmaceuticals and advanced materials.[13]

Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.

IV. Applications in Materials Science and Sensing

Beyond their role in drug discovery, pyrazole boronic acids are finding increasing application in the development of advanced materials and chemical sensors.

Organic Light-Emitting Diodes (OLEDs)

The tunable electronic properties and high thermal stability of pyrazole derivatives make them attractive candidates for use in OLEDs as host materials, emitters, or charge-transporting layers.[5] The incorporation of a boronic acid or ester functionality can be a handle for further derivatization to fine-tune the photophysical properties of the material. While direct performance data for pyrazole boronic acids in OLEDs is emerging, related pyrazole and carbazole-based materials have shown promising results, with high external quantum efficiencies.[14]

| Material Type | Role in OLED | Performance Metric | Reference |

| Carbazole-based emitter | Emitting Layer | External Quantum Efficiency (EQE): up to 6.2% | [14] |

| Pyridinyl-carbazole | Host Material | High thermal stability (Td > 360 °C) | [15] |

Fluorescent Sensors

The ability of boronic acids to reversibly bind with diols forms the basis for their use in fluorescent sensors for the detection of saccharides and other diol-containing molecules.[16][17] Pyrazole-based fluorophores can be functionalized with a boronic acid group to create sensors where the binding event leads to a change in fluorescence intensity or wavelength. For example, a pyrazole-based sensor for Ga³⁺ showed a significant increase in fluorescence quantum yield from 0.2% to 57% upon binding to the analyte.[18]

| Sensor Type | Analyte | Key Performance Metric | Reference |

| Pyrazole-based | Ga³⁺ | Quantum Yield (Φ_F) increase from 0.2% to 57% | [18] |

| Carbazole Pyridinium Boronic Acid | Glucose | Binding Constant (K) = 2.3 x 10⁶ M⁻¹ | [19] |

V. Future Perspectives

The field of pyrazole boronic acids is poised for continued growth and innovation. The development of more efficient and regioselective synthetic methods, particularly through C-H activation, will further expand the accessible chemical space. In drug discovery, the design of next-generation kinase inhibitors with improved selectivity profiles and the exploration of new therapeutic targets will remain a key focus. In materials science, the systematic investigation of the structure-property relationships of pyrazole boronic acid-containing materials will pave the way for their integration into advanced electronic and photonic devices. The inherent versatility of this unique class of molecules ensures that they will continue to be a source of novel solutions to challenges in both medicine and technology.

VI. References

-

Westwood, F., et al. (2020). Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. Angewandte Chemie International Edition, 60(6), 2796-2831. [Link]

-

Gulevskaya, A. V., & Tyaglivy, A. S. (2013). Synthesis of pinacol esters of 1‐alkyl‐1H‐pyrazol‐5‐yl‐ and 1‐alkyl‐1H‐pyrazol‐4‐ylboronic acids. Chemistry of Heterocyclic Compounds, 49(1), 146-155. [Link]

-

Lee, K.-I., et al. (2021). Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. Molecules, 26(22), 6898. [Link]

-

Barber, J., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(15), 4473-4477. [Link]

-

O'Neill, S., et al. (2024). Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+/Cd2+ at λem 480 nm and Fe3+/Fe2+ at λem 465 nm in MeCN. RSC Advances, 14(5), 3235-3241. [Link]

-

Xin, P., et al. (2020). The JAK/STAT signaling pathway: from bench to clinic. Signal Transduction and Targeted Therapy, 5(1), 1-28. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. [Link]

-

Li, Z., et al. (2019). Recent development of boronic acid-based fluorescent sensors. Journal of Materials Chemistry B, 7(20), 3243-3257. [Link]

-

Dowty, M. E., et al. (2020). Basic Mechanisms of JAK Inhibition. Rheumatology and Therapy, 7(3), 447-460. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing OLED Technology with Pyrazole-Based Materials. [Link]

-

Lee, K.-I., et al. (2021). Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. Molecules, 26(22), 6898. [Link]

-

Westwood, F., et al. (2020). Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. Angewandte Chemie International Edition, 60(6), 2796-2831. [Link]

-

Al-Zoubi, R. M., & Hall, D. G. (2009). Stability of Boronic Esters to Hydrolysis : A Comparative Study. Synlett, 2009(14), 2338-2342. [Link]

-

Kumar, M., et al. (2024). Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials. Scientific Reports, 14(1), 2453. [Link]

-

Ghorbanloo, M., et al. (2019). A new fluorescent boronic acid sensor based on carbazole for glucose sensing via aggregation-induced emission. New Journal of Chemistry, 43(1), 163-170. [Link]

-

CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents.

-

Zhang, Y., et al. (2021). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. Journal of Materials Chemistry B, 9(46), 9495-9515. [Link]

-

Mechanisms in Medicine. (2017, June 6). Mechanism of Action of JAK Inhibitors [Video]. YouTube. [Link]

-

Slideshare. (n.d.). JAK-STAT Signalling Pathway. [Link]

-

Welsch, M. E., et al. (2010). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 2(5), 765-789. [Link]

-

Gulevskaya, A. V., & Tyaglivy, A. S. (2013). Synthesis of pinacol esters of 1‐alkyl‐1H‐pyrazol‐5‐yl‐ and 1‐alkyl‐1H‐pyrazol‐4‐ylboronic acids. Chemistry of Heterocyclic Compounds, 49(1), 146-155. [Link]

-

Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

-

Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2020211118. [Link]

-

Barvian, M., et al. (2010). Pyrazolobenzodiazepines: part I. Synthesis and SAR of a potent class of kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(20), 6045-6049. [Link]

-

ResearchGate. (n.d.). EL spectra of the OLEDs with host material H1 with blue FIrpic or green Ir(ppy)3 dopants in emitting layers. [Link]

-

KU ScholarWorks. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. [Link]

-

D'Silva, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

-

Yan, J., et al. (2004). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. Tetrahedron, 60(49), 11205-11209. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. Pyrazolobenzodiazepines: part I. Synthesis and SAR of a potent class of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A new fluorescent boronic acid sensor based on carbazole for glucose sensing via aggregation-induced emission - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

(1H-Pyrazol-4-yl)boronic acid hydrochloride chemical structure and formula.

An In-Depth Technical Guide to (1H-Pyrazol-4-yl)boronic acid hydrochloride: Properties, Synthesis, and Applications in Modern Drug Discovery

Executive Summary

(1H-Pyrazol-4-yl)boronic acid and its hydrochloride salt are pivotal building blocks in contemporary organic synthesis and medicinal chemistry. The convergence of the biologically significant pyrazole scaffold and the synthetically versatile boronic acid functional group makes this reagent indispensable for the construction of complex molecular architectures. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's chemical structure, physicochemical properties, synthetic methodologies, and critical applications, with a primary focus on its role in palladium-catalyzed cross-coupling reactions for drug discovery.

Introduction: A Nexus of Privileged Scaffolds

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved therapeutic agents, from anti-inflammatory drugs to targeted kinase inhibitors used in oncology.[1][2] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow for potent and selective interactions with biological targets.[1] Concurrently, the advent of boronic acids has revolutionized carbon-carbon bond formation, primarily through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3][4]

(1H-Pyrazol-4-yl)boronic acid hydrochloride exists at the intersection of these two powerful chemical motifs. It serves as a direct and efficient precursor for introducing the pyrazole moiety onto aryl or heteroaryl systems, a common strategy in the development of novel pharmaceuticals.[5] This guide elucidates the technical nuances of using this valuable reagent.

Core Chemical and Physical Properties

A precise understanding of the reagent's properties is fundamental to its successful application. The compound is most commonly available as its free base or as a hydrochloride salt, with distinct properties.

Chemical Structure and Formula

The hydrochloride salt form enhances stability and can improve handling characteristics compared to the free base. The positive charge is delocalized across the pyrazole ring, with the chloride anion acting as the counter-ion.

A placeholder for the chemical structures of (1H-Pyrazol-4-yl)boronic acid hydrochloride and its corresponding free base.

Physicochemical Data

The following table summarizes the key quantitative data for both the hydrochloride salt and the free base, providing a comparative reference for experimental design.

| Property | (1H-Pyrazol-4-yl)boronic acid hydrochloride | (1H-Pyrazol-4-yl)boronic acid (Free Base) |

| CAS Number | 1256346-38-9[6] | 763120-58-7[5][7][8] |

| Molecular Formula | C₃H₆BClN₂O₂[6] | C₃H₅BN₂O₂[5][7] |

| Molecular Weight | 148.36 g/mol | 111.90 g/mol [7][8] |

| Appearance | Not specified; typically a solid | White to light orange to green powder/crystal[5] |

| Melting Point | Not specified | 146-151 °C[8] |

| Purity | Custom Synthesis | ≥95.0%[8] |

| Storage Conditions | Not specified; cool, dry place recommended | 2-8 °C[5][8] |

Synthesis, Stability, and Handling

General Synthetic Strategy

The synthesis of pyrazole boronic acids and their esters typically involves the borylation of a pre-functionalized pyrazole ring. A common and effective method is the lithium-halogen exchange of a 4-halopyrazole at low temperatures, followed by quenching with a trialkyl borate ester (e.g., triisopropyl borate). Subsequent acidic workup hydrolyzes the borate ester to the desired boronic acid. The pinacol ester, a common and more stable alternative to the free boronic acid, can be synthesized by reacting the boronic acid with pinacol.[9]

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol

The following provides a representative, step-by-step methodology for a typical coupling reaction.

Objective : Synthesis of 4-Phenyl-1H-pyrazole from Iodobenzene and (1H-Pyrazol-4-yl)boronic acid.

Materials :

-

(1H-Pyrazol-4-yl)boronic acid (1.1 equiv.)

-

Iodobenzene (1.0 equiv.)

-

Palladium(IV) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (5 mol%)

-

Sodium Carbonate (Na₂CO₃) (2.5 equiv.)

-

Solvent: 1,4-Dioxane and Water (4:1 v/v)

Procedure :

-

Vessel Preparation : To a flame-dried Schlenk tube, add (1H-Pyrazol-4-yl)boronic acid, iodobenzene, Pd(PPh₃)₄, and Na₂CO₃.

-

Inert Atmosphere : Seal the tube with a septum, and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is a critical step, as oxygen can deactivate the Pd(0) catalyst.

-

Solvent Addition : Add the degassed 1,4-dioxane/water solvent mixture via syringe. The water is essential for dissolving the inorganic base and facilitating the formation of the boronate "ate" complex.

-

Reaction : Place the sealed tube in a preheated oil bath at 90 °C and stir vigorously for 6-12 hours.

-

Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (iodobenzene) is consumed.

-

Workup : Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification : Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure 4-Phenyl-1H-pyrazole.

Significance in Drug Discovery

The pyrazolyl-aryl motif constructed using this reagent is prevalent in a multitude of clinically relevant molecules, particularly kinase inhibitors. [1]The pyrazole ring often serves as a hinge-binding motif, forming key hydrogen bonds in the ATP-binding pocket of kinases.

Examples of Drug Scaffolds :

-

Janus Kinase (JAK) Inhibitors : Molecules like Baricitinib contain a core structure where a heterocycle is linked to a pyrazole, a bond that can be formed via Suzuki coupling. [1]* c-Met Kinase Inhibitors : The synthesis of potent c-Met inhibitors often relies on the coupling of pyrazole boronic acids or their esters. [10][11]* VEGF, Aurora, and ALK Inhibitors : The pinacol ester of 1H-pyrazole-4-boronic acid is explicitly cited as a reagent for preparing inhibitors of these important cancer-related kinases. [10] The ability to rapidly generate diverse libraries of pyrazolyl-aryl compounds using (1H-Pyrazol-4-yl)boronic acid hydrochloride makes it an invaluable tool for structure-activity relationship (SAR) studies in the hit-to-lead and lead optimization phases of drug development.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17750278, 1H-Pyrazole-4-boronic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45158882, (1-Methyl-1H-pyrazol-4-yl)boronic acid hydrochloride. Retrieved from [Link]

-

Lead Sciences. (n.d.). (1H-Pyrazol-4-yl)boronic acid hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester.

-

Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4849–4853. Available at: [Link]

-

Silva, V. L. M., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(16), 2957. Available at: [Link]

-

ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. Retrieved from [Link]

-

MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]

-

ResearchGate. (n.d.). An Improved Synthesis of 1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester and Its Corresponding Lithium Hydroxy Ate Complex: Application in Suzuki Couplings. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Retrieved from [Link]

-

Sharma, R., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(19), 2011-2035. Available at: [Link]

-

ACS Publications. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Retrieved from [Link]

-

Kumar, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(15), 4930. Available at: [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. chemimpex.com [chemimpex.com]

- 6. (1H-Pyrazol-4-yl)boronic acid hydrochloride - Lead Sciences [lead-sciences.com]

- 7. 1H-Pyrazole-4-boronic acid | C3H5BN2O2 | CID 17750278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1H-ピラゾール-4-ボロン酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 9. CN104478917A - Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester - Google Patents [patents.google.com]

- 10. 1H-Pyrazole-4-boronic acid pinacol ester, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. 1-Methyl-1H-pyrazole-4-boronic acid | 847818-55-7 [chemicalbook.com]

CAS number for (1H-Pyrazol-4-yl)boronic acid hydrochloride.

An In-Depth Technical Guide to (1H-Pyrazol-4-yl)boronic acid hydrochloride: A Strategic Building Block in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of (1H-Pyrazol-4-yl)boronic acid hydrochloride, a critical reagent for researchers, medicinal chemists, and drug development professionals. We will move beyond simple data recitation to explore the strategic and practical reasoning behind its use, focusing on its pivotal role in constructing complex molecular architectures for therapeutic applications.

Introduction: The Ascendancy of Pyrazole Boronic Acids

In the landscape of medicinal chemistry, certain molecular motifs consistently reappear in successful therapeutic agents. The pyrazole ring is one such "privileged scaffold," valued for its unique electronic properties and ability to engage in various biological interactions.[1][2] When functionalized with a boronic acid group, the pyrazole scaffold is transformed into a versatile building block, ready for precise and efficient integration into larger molecules via cross-coupling reactions.[3]

Boronic acids have become indispensable tools, a fact underscored by the growing number of boron-containing drugs, such as the proteasome inhibitor Bortezomib, which have reached the market.[4] (1H-Pyrazol-4-yl)boronic acid hydrochloride sits at the confluence of these two powerful chemical concepts, offering a reliable and effective means to incorporate the pyrazole core into novel drug candidates.

Core Compound Profile: Identification and Properties

Precise identification is the bedrock of reproducible science. The subject of this guide is the hydrochloride salt, which possesses a distinct Chemical Abstracts Service (CAS) number from its free base form.

-

Compound: (1H-Pyrazol-4-yl)boronic acid hydrochloride

-

CAS Number: 1256346-38-9 [5]

The parent compound, (1H-Pyrazol-4-yl)boronic acid, is also frequently referenced and has the CAS Number 763120-58-7.[6][7][8]

Below is the chemical structure of (1H-Pyrazol-4-yl)boronic acid hydrochloride.

Caption: Structure of (1H-Pyrazol-4-yl)boronic acid hydrochloride.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1256346-38-9 | [5] |

| Molecular Formula | C₃H₆BClN₂O₂ | |

| Molecular Weight | 148.36 g/mol | |

| Synonyms | Pyrazole-4-boronic acid hydrochloride salt | |

| Storage Conditions | 2-8°C, Inert atmosphere | [5][8] |

| Parent Compound CAS | 763120-58-7 ((1H-Pyrazol-4-yl)boronic acid) | [6][7][8] |

| Parent Mol. Formula | C₃H₅BN₂O₂ | [6][7] |

| Parent Mol. Weight | 111.90 g/mol | [6][7][8] |

The Strategic Advantage: Why Use a Hydrochloride Salt?

From an applications perspective, the choice between a free boronic acid and its salt form is a critical decision rooted in practicality and reaction integrity. While the free (1H-Pyrazol-4-yl)boronic acid is functional, it is prone to dehydration, forming cyclic boroxine anhydrides. This process alters the stoichiometry and can introduce variability into reactions.

The hydrochloride salt form offers several field-proven advantages:

-

Enhanced Stability: The salt is generally more stable to air and moisture, preventing the formation of boroxines and ensuring a longer shelf-life. This is crucial for maintaining reagent integrity in both academic labs and large-scale pharmaceutical manufacturing.

-

Improved Handling: The salt is typically a more free-flowing solid, making it easier to weigh and handle accurately compared to the potentially clumpy free acid.

-